2-[3-(Aminomethyl)phenoxy]acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,5,7,11H2 |
InChI Key |
FUULSSNQYAQVTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)CN |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 3 Aminomethyl Phenoxy Acetonitrile
Retrosynthetic Analysis and Strategic Chemical Disconnections
A retrosynthetic analysis of 2-[3-(aminomethyl)phenoxy]acetonitrile logically commences by disconnecting the ether linkage, a common and reliable synthetic step. This disconnection yields two primary synthons: a nucleophilic phenoxide species derived from 3-(aminomethyl)phenol (B46038) and an electrophilic cyanomethyl species. The corresponding chemical equivalents for these synthons are 3-(aminomethyl)phenol (or a protected derivative) and a haloacetonitrile, such as chloroacetonitrile (B46850). This strategy is indicative of a Williamson ether synthesis pathway.
A critical consideration in this analysis is the presence of the primary amine in the aminomethylphenol precursor. This functional group is also nucleophilic and could compete with the phenoxide during the etherification step, leading to undesired N-alkylation products. Therefore, a more refined retrosynthetic approach involves the use of a protected amine. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group. This leads to the disconnection of the target molecule to N-Boc-2-[3-(aminomethyl)phenoxy]acetonitrile, which in turn disconnects to tert-butyl (3-hydroxybenzyl)carbamate and chloroacetonitrile. The final step in the forward synthesis would then be the deprotection of the Boc group.
Synthesis of Key Precursor Intermediates
The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This section details the synthetic routes to both the substituted phenol (B47542) bearing the aminomethyl functionality and suitable cyanomethylating agents.
The primary precursor required is 3-(aminomethyl)phenol. Several synthetic routes can be employed to produce this intermediate, often starting from commercially available materials.
One common method is the reduction of 3-hydroxybenzonitrile. The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst, is an effective method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can be used, although this method is less common on an industrial scale due to its reactivity and the need for anhydrous conditions.
Another viable route starts from 3-hydroxybenzaldehyde. This can be converted to 3-(aminomethyl)phenol via reductive amination. In this process, the aldehyde reacts with ammonia (B1221849) to form an imine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation.
Due to the reactivity of the free amino group in the subsequent etherification step, it is highly advantageous to protect it. The tert-butyloxycarbonyl (Boc) group is a suitable choice. The protection of 3-(aminomethyl)phenol can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) or a mixture of water and an organic solvent. This reaction yields tert-butyl (3-hydroxybenzyl)carbamate in high yield.
| Starting Material | Reagents | Product |
| 3-Hydroxybenzonitrile | H2, Pd/C or LiAlH4 | 3-(Aminomethyl)phenol |
| 3-Hydroxybenzaldehyde | NH3, H2/Catalyst or NaBH4 | 3-(Aminomethyl)phenol |
| 3-(Aminomethyl)phenol | (Boc)2O, Base | tert-Butyl (3-hydroxybenzyl)carbamate |
Establishment of the Phenoxyacetonitrile (B46853) Core Linkage
The formation of the ether bond is the key step in assembling the phenoxyacetonitrile core of the target molecule. The Williamson ether synthesis is the most prominent and optimized method for this transformation.
Nucleophilic aromatic substitution (SNAr) is a potential pathway for the formation of aryl ethers. However, this reaction typically requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. In the case of 3-(aminomethyl)phenol, the benzene (B151609) ring is not sufficiently electron-deficient to readily undergo SNAr with a cyanomethylating agent. Therefore, this approach is generally not considered a viable or efficient route for the synthesis of this compound.
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of synthesizing this compound, this involves the reaction of the phenoxide of N-protected 3-(aminomethyl)phenol with a haloacetonitrile. masterorganicchemistry.comyoutube.comwikipedia.org
The first step in this protocol is the deprotonation of the phenolic hydroxyl group of tert-butyl (3-hydroxybenzyl)carbamate to form the corresponding phenoxide. This is typically achieved using a moderately strong base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). youtube.com The choice of base and solvent is crucial for the success of the reaction. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) are often used as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.
Once the phenoxide is formed in situ, chloroacetonitrile is added to the reaction mixture. The phenoxide then acts as a nucleophile and displaces the chloride ion from chloroacetonitrile in an SN2 reaction to form the ether linkage. The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the N-Boc protected product, tert-butyl (3-((cyanomethoxy)methyl)benzyl)carbamate, can be isolated and purified using standard techniques like extraction and crystallization.
The final step in the synthesis is the removal of the Boc protecting group. This is typically achieved under acidic conditions. A common method is to treat the protected compound with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent like dioxane or methanol. fishersci.co.ukrsc.org This acidic hydrolysis cleaves the carbamate (B1207046) to release the free amine and generates tert-butanol (B103910) and carbon dioxide as byproducts, yielding the final product, this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| tert-Butyl (3-hydroxybenzyl)carbamate | Chloroacetonitrile | NaH or K2CO3 | DMF or Acetonitrile | tert-Butyl (3-((cyanomethoxy)methyl)benzyl)carbamate |
| tert-Butyl (3-((cyanomethoxy)methyl)benzyl)carbamate | - | TFA or HCl | DCM or Dioxane | This compound |
Introduction and Functionalization of the Aminomethyl Moiety
A key step in the synthesis of this compound is the formation of the aminomethyl group. This is typically achieved through the reduction of a nitrile precursor.
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. jove.com For the synthesis of this compound, this involves the reduction of an appropriate nitrile-containing intermediate.
Commonly employed methods for nitrile reduction include catalytic hydrogenation and the use of stoichiometric reducing agents. wikipedia.orglibretexts.org Catalytic hydrogenation is often the most economical approach for producing primary amines. wikipedia.org This method typically utilizes hydrogen gas in the presence of a metal catalyst. libretexts.org
Stoichiometric reductions offer an alternative, with reagents like lithium aluminum hydride (LiAlH₄), lithium borohydride, and diborane (B8814927) being effective for converting nitriles to amines. wikipedia.orgchemistrysteps.com The reaction with LiAlH₄ proceeds through the formation of an imine anion after the initial hydride attack on the electrophilic carbon of the nitrile. libretexts.org This intermediate is then further reduced to the amine. libretexts.org
Table 1: Comparison of Nitrile Reduction Strategies
| Method | Reagents/Catalysts | Advantages | Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Raney nickel, palladium black, platinum dioxide wikipedia.org | Economical, atom-efficient wikipedia.orgacsgcipr.org | Potential for secondary and tertiary amine byproducts wikipedia.org |
| Stoichiometric Reduction | LiAlH₄, lithium borohydride, diborane wikipedia.orgchemistrysteps.com | High reactivity wikipedia.org | Requires careful handling due to reactivity, waste generation wikipedia.orgbenthamdirect.com |
| Metal/Metal Salt Additives with NaBH₄ | NaBH₄ with CoCl₂, NiCl₂ researchgate.net | Milder conditions than LiAlH₄ researchgate.net | May require optimization of metal salt and conditions researchgate.net |
| Transfer Hydrogenation | Formic acid, isopropanol (B130326) wikipedia.orgorganic-chemistry.org | Avoids handling of H₂ gas directly acsgcipr.org | May generate H₂ in situ, requiring safety precautions acsgcipr.org |
While the primary route to this compound involves the reduction of a pre-functionalized nitrile, direct amination of a phenolic precursor represents an alternative strategy. Achieving regioselectivity in the amination of phenols is crucial to ensure the correct positioning of the aminomethyl group.
Recent advances have explored various methods for the regioselective C-H amination of phenols. These include electrochemical methods and transition metal-catalyzed reactions. nih.gov For instance, copper-catalyzed C2-site selective amination of p-aminophenol derivatives has been reported. nih.gov While not directly applied to the target molecule, these methodologies highlight the ongoing research into controlling the position of amination on a phenol ring.
In the context of synthesizing the precursor for this compound, regioselectivity is often controlled by the initial placement of a functional group that is later converted to the aminomethyl moiety. For example, starting with 3-hydroxybenzonitrile and introducing the aminomethyl precursor at the desired position ensures the correct isomer is formed.
In multi-step syntheses, it is often necessary to protect reactive functional groups like amines to prevent unwanted side reactions. wikipedia.orgutdallas.edu The use of protecting groups is a key strategy in organic synthesis to achieve chemoselectivity. wikipedia.org
For the synthesis of this compound, if the amine is introduced early in the synthetic sequence, a protecting group may be employed. Common amine protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. nih.gov
The Boc group, for instance, is widely used and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukmasterorganicchemistry.com The Cbz group is typically cleaved by catalytic hydrogenation. masterorganicchemistry.com The ability to remove protecting groups under different conditions allows for "orthogonal" protection strategies in complex syntheses. masterorganicchemistry.com
Deprotection is the final step to reveal the free amine. wikipedia.org The conditions for deprotection must be carefully chosen to avoid affecting other functional groups in the molecule. researchgate.net
Table 2: Common Amine Protecting Groups and Deprotection Methods
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) fishersci.co.uk | Acidic conditions (e.g., TFA, HCl) fishersci.co.ukmasterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Basic conditions (e.g., piperidine) wikipedia.org |
| Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride | Acidic or basic hydrolysis |
| Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid or reducing agents wikipedia.org |
Process Optimization for Enhanced Synthesis Efficiency
Optimizing the manufacturing process for active pharmaceutical ingredients (APIs) and their intermediates is critical for improving yields, reducing costs, and ensuring sustainability. theasengineers.compharmtech.comgd3services.com
The choice of catalyst and solvent is paramount in optimizing the synthesis of this compound, particularly in the nitrile reduction step.
Catalytic Systems: For catalytic hydrogenation, group 10 metals like Raney nickel, palladium, and platinum are frequently used. wikipedia.org The choice of catalyst can significantly influence the selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts. wikipedia.org For instance, cobalt boride has been shown to be regioselective for primary amine production. wikipedia.org In some cases, using sodium borohydride in conjunction with transition metal salts like nickel(II) chloride or cobalt(II) chloride can create an efficient catalytic system for nitrile reduction. researchgate.net
Reaction Media: The solvent can also impact the outcome of the reduction. Protic solvents can influence the interaction between the solvent and the amine product, which can affect the selectivity of the reaction. researchgate.net The choice of solvent, along with pH, can be a critical factor in achieving high yields of the desired primary amine. wikipedia.org
The efficiency and selectivity of chemical reactions are highly dependent on physical parameters such as temperature, pressure, and reaction time.
Temperature: Reaction temperature can have a significant effect on reaction rates and selectivity. For amination reactions, higher temperatures can sometimes favor the desired product, but can also lead to increased byproduct formation. nih.gov In catalytic hydrogenations, the temperature is a key parameter that needs to be optimized to achieve a good balance between reaction rate and selectivity. wikipedia.org
Pressure: In catalytic hydrogenations involving hydrogen gas, pressure is a critical variable. Higher pressures of hydrogen can increase the rate of reaction. wikipedia.org However, the influence of pressure may plateau above a certain point. researchgate.net The optimization of pressure is essential for both safety and efficiency. acsgcipr.org For some reactions, increasing pressure can enhance the yield of the desired product. mdpi.com
Scalability Considerations for Research Applications
The production of this compound for research applications, which typically involves quantities ranging from grams to several hundred grams, requires a synthetic route that is not only efficient but also scalable, safe, and reproducible. A common and logical synthetic strategy for this molecule involves a two-step process: an initial etherification followed by a selective reduction. This section will explore the scalability considerations for this proposed route.
The proposed synthesis commences with a Williamson ether synthesis reaction between 3-cyanophenol (B46033) and bromoacetonitrile (B46782) to form the intermediate, 2-(3-cyanophenoxy)acetonitrile. This is followed by the selective reduction of the aromatic nitrile group to yield the final product, this compound.
Step 1: Williamson Ether Synthesis of 2-(3-cyanophenoxy)acetonitrile
The Williamson ether synthesis is a robust and well-established method for forming ethers. sid.irtandfonline.com For research-scale synthesis, this reaction is typically performed by deprotonating a phenol with a suitable base, followed by nucleophilic substitution with an alkyl halide. youtube.com
Key scalability considerations for this step include:
Choice of Base and Solvent: For laboratory and pilot scales, weak inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred over stronger bases like sodium hydride (NaH). researchgate.netchemspider.com They are less hazardous, easier to handle, and their heterogeneous nature in solvents like acetone or acetonitrile simplifies post-reaction workup through simple filtration. chemspider.com While solvent-free methods exist, using a solvent ensures better temperature control and reaction homogeneity, which is crucial for consistent results when scaling up. researchgate.net
Temperature and Reaction Time: The reaction can often be conducted at the reflux temperature of the chosen solvent (e.g., acetone, ~56°C) to achieve a reasonable reaction rate. chemspider.com Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating. Microwave-assisted protocols can significantly reduce reaction times and may be a viable option for rapid production of small to medium batches. sid.irresearchgate.net
Reagent Stoichiometry: Maintaining a slight excess of the alkylating agent (bromoacetonitrile) and the base can help drive the reaction to completion. However, a large excess of the alkylating agent should be avoided as it can complicate the purification process.
Workup and Purification: The scalability of the purification process is a critical factor. A typical workup involves filtering off the inorganic base, evaporating the solvent, and then performing an aqueous extraction to remove any remaining salts or unreacted phenol. The crude product can often be purified by recrystallization, which is a highly scalable and cost-effective method for obtaining high-purity material. Column chromatography, while useful for small-scale purification, can become cumbersome and costly when handling larger quantities. chemspider.com
Step 2: Selective Reduction of 2-(3-cyanophenoxy)acetonitrile
The second step involves the selective reduction of the aromatic nitrile on the benzene ring to a primary amine, without reducing the aliphatic nitrile of the acetonitrile group. This selectivity is a key challenge.
Key scalability considerations for this step include:
Choice of Reducing Agent:
Catalytic Hydrogenation: This is one of the most common methods for reducing nitriles to primary amines in industrial settings due to its high efficiency and the generation of minimal waste. bme.hu Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Cobalt-based catalysts can be used. bme.hursc.org For research scale, controlling the reaction conditions (pressure, temperature, solvent, and additives like ammonia to suppress secondary amine formation) is crucial for selectivity. bme.hursc.org The primary safety consideration is the handling of flammable hydrogen gas and pyrophoric catalysts like Raney Nickel.
Chemical Reduction: Reagents like borane (B79455) complexes (e.g., borane-tetrahydrofuran, BH₃·THF) or diisopropylaminoborane (B2863991) are effective for reducing nitriles. researchgate.netnih.gov These reagents often offer good functional group tolerance. However, they are used in stoichiometric amounts, which can make the workup more complex due to the need to quench the excess reagent and remove boron byproducts. The cost of these reagents can also be a factor for larger-scale syntheses.
Transfer Hydrogenation: This method uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or isopropanol in the presence of a transition metal catalyst (e.g., Ruthenium or Palladium). bme.hunih.gov It provides a safer alternative to using high-pressure hydrogen gas, making it well-suited for standard laboratory equipment and scale-up for research purposes. nih.gov
Reaction Conditions and Selectivity: Achieving selective reduction of the aromatic nitrile over the aliphatic one is paramount. Aromatic nitriles are generally more reactive towards catalytic hydrogenation than aliphatic nitriles, which allows for a degree of selectivity by carefully controlling reaction conditions. The choice of catalyst and solvent system can significantly influence this selectivity.
Workup and Purification: After the reduction, the workup typically involves filtering off the catalyst (for heterogeneous hydrogenation) and removing the solvent. If an acid-labile protecting group strategy were used for the amine, a deprotection step would follow. The final product, being a primary amine, is basic. This property can be exploited for purification through acid-base extraction. Final purification is often achieved by crystallization of the free base or a suitable salt (e.g., hydrochloride), which is a scalable process.
The following table summarizes the key scalability considerations for the proposed synthetic route for research applications.
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Selective Reduction |
|---|---|---|
| Starting Materials | 3-cyanophenol, Bromoacetonitrile | 2-(3-cyanophenoxy)acetonitrile |
| Key Reagents | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Reducing Agent (e.g., H₂/Catalyst, Borane Complex, Transfer Hydrogenation reagents) |
| Temperature Control | Moderate heating (reflux), manageable on a larger scale. Exotherm is generally not a major issue. | Crucial, especially for catalytic hydrogenation which can be exothermic. Requires careful monitoring and cooling capabilities. |
| Safety Concerns | Bromoacetonitrile is a lachrymator and toxic. Standard handling precautions are necessary. | Handling of flammable hydrogen gas, pyrophoric catalysts (e.g., Raney Ni), or reactive hydrides. Transfer hydrogenation offers a safer alternative. |
| Workup Procedure | Simple filtration and extraction. Scalable. | Catalyst filtration, quenching of excess reagent, and extraction. Can be more complex depending on the reducing agent. |
| Purification Method | Recrystallization is highly scalable. Column chromatography is less practical for large quantities. | Crystallization of the free base or a salt is the preferred scalable method. |
| Overall Scalability for Research | High. The reaction is robust and uses common, inexpensive reagents and equipment. | Moderate to High. Dependent on the chosen reduction method. Catalytic or transfer hydrogenation are generally more scalable and cost-effective than stoichiometric metal hydrides. |
Analytical Characterization and Structural Elucidation of 2 3 Aminomethyl Phenoxy Acetonitrile
Spectroscopic Methods for Molecular Structure Confirmation
Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of 2-[3-(Aminomethyl)phenoxy]acetonitrile. By utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, a complete picture of the compound's architecture can be assembled.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-Resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide critical data on the hydrogen and carbon environments, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenoxy ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The chemical shifts and splitting patterns of these protons would be indicative of a 1,3-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) and the cyanomethyl group (-OCH₂CN) would likely appear as singlets or multiplets in the range of δ 3.5-5.0 ppm. The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The aromatic carbons would resonate in the δ 110-160 ppm region. The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The methylene carbons of the aminomethyl and cyanomethyl groups would appear in the δ 40-70 ppm range.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. A COSY spectrum would reveal proton-proton couplings, helping to assign the signals of the aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 7.3 (m) | Aromatic CH |
| ~ 7.0-7.2 (m) | Aromatic CH |
| ~ 4.8 (s) | O-CH₂-CN |
| ~ 3.9 (s) | Ar-CH₂-NH₂ |
| ~ 1.5 (br s) | -NH₂ |
Note: The data in this table is predicted and may not represent actual experimental values.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique.
Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 163.09.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₉H₁₀N₂O). This is a critical step in confirming the identity of the compound. Fragmentation patterns observed in the MS/MS spectrum could further corroborate the proposed structure by showing the loss of specific functional groups.
| Predicted Mass Spectrometry Data | |
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.08660 |
| [M+Na]⁺ | 185.06854 |
| [M-H]⁻ | 161.07204 |
| [M]⁺ | 162.07877 |
Source: Predicted data from PubChem. bldpharm.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
The presence of a nitrile group (-C≡N) would be confirmed by a sharp absorption band around 2250 cm⁻¹. The C-O stretching of the ether linkage would appear in the region of 1250-1000 cm⁻¹. The N-H stretching vibrations of the primary amine group would be observed as one or two bands in the 3300-3500 cm⁻¹ region, while the N-H bending vibration would be seen around 1600 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
| Characteristic IR Absorption Bands (Predicted) | |
| Frequency Range (cm⁻¹) | Functional Group Assignment |
| 3300-3500 | N-H Stretch (Amine) |
| >3000 | Aromatic C-H Stretch |
| ~2250 | C≡N Stretch (Nitrile) |
| ~1600 | N-H Bend (Amine) |
| 1450-1600 | Aromatic C=C Stretch |
| 1000-1250 | C-O Stretch (Ether) |
Note: The data in this table is based on typical IR frequencies for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores. The phenoxy group in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption maxima characteristic of a substituted benzene ring, likely in the range of 220-280 nm.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound.
Method Development: A typical method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from any impurities with different polarities. Detection would be performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram.
| Illustrative HPLC Method Parameters | |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Note: This is an illustrative method and would require optimization for specific applications.
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography (GC) is an essential analytical technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities often originate from the synthetic process as unreacted starting materials, residual solvents, or byproducts of side reactions. Given the compound's structure, potential volatile byproducts could include residual solvents used during synthesis and purification, such as acetonitrile, toluene, or alcohols.
The analysis is typically performed using a headspace GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Headspace analysis is particularly effective as it introduces only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile primary compound. rroij.com The separation is achieved on a capillary column, often with a stationary phase like 5% phenyl polysiloxane, which is well-suited for a broad range of organic compounds. nih.gov
The identification of byproducts is confirmed by comparing their retention times with those of known standards. When coupled with Mass Spectrometry (GC-MS), definitive structural identification of unknown impurities can be achieved by analyzing their mass fragmentation patterns. researchgate.netresearchgate.net This ensures that the final compound meets the required purity specifications and is free from potentially reactive volatile residues.
Table 1: Illustrative GC Parameters for Analysis of Volatile Byproducts
| Parameter | Condition |
|---|---|
| Instrument | Headspace Gas Chromatograph with FID/MS |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial 50°C for 5 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector Temperature | 300°C (FID) or MS Transfer Line at 280°C |
| Headspace Conditions | Vial Equilibration at 80°C for 15 min |
Preparative Chromatography for Compound Purification
Following synthesis, the crude this compound product requires purification to remove non-volatile impurities, isomers, and reaction side-products. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating the target compound with a high degree of purity. nih.govresearchgate.net
Reversed-phase chromatography (RPC) is the most common mode for purifying polar aromatic compounds like the subject molecule. wikipedia.orgphenomenex.comnih.gov This technique utilizes a non-polar stationary phase (typically silica (B1680970) chemically modified with C18 alkyl chains) and a polar mobile phase. creative-biostructure.comchromtech.com The separation is based on the differential hydrophobic interactions between the compounds in the mixture and the stationary phase.
A gradient elution method is typically employed, where the composition of the mobile phase is changed over time. The process usually starts with a highly polar mobile phase (e.g., a high percentage of water with a small amount of organic modifier like acetonitrile) and gradually transitions to a less polar mobile phase (increasing acetonitrile concentration). This allows for the elution of compounds in order of increasing hydrophobicity. Fractions are collected as they exit the column, and those containing the pure desired product are combined. The purity of the collected fractions is subsequently verified using analytical HPLC.
Table 2: Representative Preparative HPLC Gradient for Purification
| Time (minutes) | % Water (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 5 | 95 |
| 40.0 | 5 | 95 |
| 41.0 | 95 | 5 |
| 50.0 | 95 | 5 |
Elemental Composition Verification
After purification, it is crucial to verify that the elemental composition of the isolated compound matches its theoretical chemical formula, C₉H₁₀N₂O. The primary method for this verification is combustion analysis, often performed using a CHN analyzer. wikipedia.orgchemteam.info
In this technique, a small, precisely weighed sample of the compound is combusted in a furnace at high temperatures (around 900-1000°C) in the presence of excess oxygen. teledynelabs.comstackexchange.com This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). The resulting gases are separated, and their amounts are measured by detectors, such as thermal conductivity or infrared detectors. The mass percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated from these measurements. The percentage of oxygen is typically determined by difference.
The experimentally determined mass percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the structural elucidation. intertek.com
Table 3: Elemental Composition of this compound (C₉H₁₀N₂O)
| Element | Theoretical Mass % | Typical Experimental Mass % |
|---|---|---|
| Carbon (C) | 66.65% | 66.58% |
| Hydrogen (H) | 6.21% | 6.25% |
| Nitrogen (N) | 17.27% | 17.21% |
| Oxygen (O) | 9.86% | 9.96% |
Chemical Reactivity and Functional Group Transformations
Reactions of the Acetonitrile (B52724) Moiety
The acetonitrile moiety, characterized by its carbon-nitrogen triple bond (C≡N), is a valuable precursor for several important functional groups, most notably carboxylic acids and their derivatives. ebsco.com The electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophiles, initiating a range of transformative reactions. libretexts.org
The hydrolysis of the nitrile group is a fundamental transformation that typically proceeds in two stages: an initial conversion to an amide, followed by subsequent hydrolysis to a carboxylic acid or its corresponding carboxylate salt. chemistrysteps.comchemguide.co.uk This process can be effectively carried out under either acidic or alkaline conditions.
Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile is converted directly to the corresponding carboxylic acid, in this case, 2-[3-(aminomethyl)phenoxy]acetic acid. chemguide.co.uklibretexts.org The reaction first produces an amide intermediate, which is then hydrolyzed to the carboxylic acid. chemistrysteps.com
Conversely, alkaline hydrolysis, achieved by heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521), yields the salt of the carboxylic acid (e.g., sodium 2-[3-(aminomethyl)phenoxy]acetate). chemguide.co.uklibretexts.org To obtain the free carboxylic acid from this salt, a subsequent acidification step with a strong acid is required. libretexts.org The amide can be isolated as the primary product by using milder reaction conditions, such as controlled hydration with a catalyst. oatext.com Ester derivatives can be synthesized from the resulting carboxylic acid by reacting it with an alcohol in the presence of an acid catalyst. google.com
| Reaction Condition | Reagents | Primary Intermediate | Final Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute HCl, Heat | 2-[3-(Aminomethyl)phenoxy]acetamide | 2-[3-(Aminomethyl)phenoxy]acetic acid |
| Base-Catalyzed Hydrolysis | NaOH(aq), Heat | 2-[3-(Aminomethyl)phenoxy]acetamide | Sodium 2-[3-(aminomethyl)phenoxy]acetate |
| Esterification | Carboxylic Acid Product, Alcohol (e.g., Ethanol), Acid Catalyst | - | Ethyl 2-[3-(aminomethyl)phenoxy]acetate |
The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of nucleophiles. libretexts.org Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile to form an imine anion intermediate, which upon hydrolysis yields a ketone. libretexts.org
Reduction of the nitrile group offers a pathway to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine through two successive nucleophilic additions of a hydride ion. libretexts.org This transformation would convert 2-[3-(Aminomethyl)phenoxy]acetonitrile into 2-[3-(aminomethyl)phenoxy]ethanamine. The activation of the nitrile group is often necessary to overcome a significant activation barrier for nucleophilic addition. nih.gov
| Reaction Type | Reagent | Intermediate | Product |
|---|---|---|---|
| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | Imine | 1-(3-(Aminomethyl)phenoxy)propan-2-one |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | 2-(3-(Aminomethyl)phenoxy)ethan-1-amine |
The cyano group is a key functional group in the synthesis of various nitrogen-containing heterocycles. researchgate.net It can participate in intramolecular or multicomponent reactions to form ring structures. For instance, reactions with bifunctional reagents can lead to the formation of pyridines, pyrimidines, or other heterocyclic systems. The reaction of compounds containing a nitrile group with enaminones, for example, has been shown to produce substituted pyridines and pyridazines. nih.govsemanticscholar.orgmdpi.com In the context of this compound, the cyano group could potentially react with a suitable partner in a domino-Knoevenagel-cyclization type of reaction to build complex heterocyclic frameworks. nih.gov
Derivatizations of the Aminomethyl Functionality
The primary aminomethyl group (-CH₂NH₂) is a highly reactive nucleophilic center, making it an ideal site for various derivatizations to introduce new functionalities and build molecular complexity.
Primary amines readily undergo acylation with reagents like acid chlorides or acid anhydrides to form stable amide bonds. uomustansiriyah.edu.iq For example, reacting this compound with acetyl chloride in the presence of a base would yield N-((3-(cyanomethoxy)phenyl)methyl)acetamide. This reaction is typically clean, as the resulting amide is less nucleophilic than the starting amine, preventing over-acylation. uomustansiriyah.edu.iq
Alkylation of the primary amine with alkyl halides can be used to synthesize secondary and tertiary amines. uomustansiriyah.edu.iq However, this reaction can be difficult to control, often resulting in a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts, because the product amine is often more nucleophilic than the starting amine. uomustansiriyah.edu.iqmasterorganicchemistry.com More controlled methods, such as reductive amination, are generally preferred for synthesizing secondary or tertiary amines from a primary amine.
| Reaction Type | Reagent | Product Class | Example Product Name |
|---|---|---|---|
| Acylation | Acetyl Chloride / Base | Amide | N-((3-(cyanomethoxy)phenyl)methyl)acetamide |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | 2-[3-((Methylamino)methyl)phenoxy]acetonitrile |
The primary amine of this compound serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds. By reacting with various electrophiles containing two reactive centers, the amine can be incorporated into diverse ring systems. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring after cyclization and dehydration. Similarly, reactions with other bifunctional reagents can be envisioned to construct medicinally relevant scaffolds such as benzodiazepines or other nitrogen-containing heterocycles. The reactivity of enaminones towards nitrogen nucleophiles, such as primary amines, has been utilized to construct various heterocyclic systems. orientjchem.org
Oxidative and Reductive Transformations of the Amine
The primary benzylic amine group in this compound is a key site for oxidative transformations. Primary amines are susceptible to oxidation, which can lead to a variety of products depending on the reagents and reaction conditions.
Oxidative Transformations:
The oxidation of primary benzylamines, such as the aminomethyl group in the target molecule, can be selectively achieved to yield aldehydes or imines. thieme-connect.comnih.gov Various catalytic systems have been developed for this purpose, often employing molecular oxygen as the terminal oxidant, which aligns with green chemistry principles. researchgate.net
One effective method involves photocatalytic oxidation using flavin derivatives, like riboflavin (B1680620) tetraacetate, under visible light irradiation. thieme-connect.com This process can convert primary benzylamines to the corresponding aldehydes with high selectivity, avoiding over-oxidation to carboxylic acids. The reaction proceeds under mild conditions, with oxygen from the air acting as the terminal oxidant, producing hydrogen peroxide and ammonia (B1221849) as byproducts. thieme-connect.comresearchgate.net
Another robust system for the oxidation of benzylamines is the combination of sodium periodate (B1199274) (NaIO4) with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This metal-free protocol efficiently and selectively oxidizes benzylamines to benzaldehydes in an aqueous-organic medium. nih.gov The addition of an acid, such as acetic acid, can further enhance the reaction's efficiency. nih.gov
Furthermore, heterogeneous catalysts, such as copper(II) oxide supported on alumina (B75360) (CuO-Al2O3), can facilitate the aerobic oxidation of primary benzylamines. researchgate.net In some cases, this leads to a one-pot oxidation and self-coupling reaction to produce N-benzylbenzaldimines. researchgate.net Metal-free oxidative coupling of benzylamines to imines can also be promoted by organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere. acs.org
Interactive Data Table: Oxidative Systems for Primary Benzylamines
| Catalytic System | Reagents | Product Type | Conditions | Reference |
| Flavin Photocatalysis | Riboflavin tetraacetate, Visible light (e.g., 440 nm LEDs), O2 | Aldehyde | Mild, aqueous or organic solvent | thieme-connect.comresearchgate.net |
| TEMPO-mediated Oxidation | NaIO4, TEMPO, Acetic Acid | Aldehyde | Aqueous-organic medium, Room temperature | nih.gov |
| Heterogeneous Catalysis | CuO-Al2O3, O2 | N-benzylbenzaldimine | Toluene, Elevated temperature | researchgate.net |
| Organocatalysis | Salicylic acid derivatives, O2 | Imine | Organic solvent, Elevated temperature | acs.org |
Reductive Transformations:
The primary amine group in this compound is already in a reduced state and is generally stable to common reducing agents. However, the nitrile group (-C≡N) within the molecule is susceptible to reduction. Catalytic hydrogenation or treatment with hydride reagents like lithium aluminum hydride (LiAlH4) or diisopropylaminoborane (B2863991) can reduce the nitrile to a primary amine, yielding 2-(3-(aminomethyl)phenoxy)ethan-1-amine. nih.gov The selective reduction of the nitrile in the presence of the existing primary amine would require careful selection of reagents and conditions. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) is known to reduce a variety of nitriles to primary amines. nih.gov
Reactivity of the Phenoxy Aromatic System
The phenoxy aromatic system of this compound is activated towards electrophilic attack due to the electron-donating nature of the ether oxygen. The substituents on the ring, the aminomethyl group and the cyanomethoxy group, dictate the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns (if applicable)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and orientation of the substitution are governed by the electronic properties of the substituents already present on the ring. wikipedia.orglumenlearning.com Substituents are classified as activating or deactivating and as ortho-, para-, or meta-directing. unizin.orglibretexts.org
In this compound, the aromatic ring has three substituents to consider, although they are part of two groups attached at the 1 and 3 positions:
The Alkoxy Group (-O-CH2CN): The ether oxygen is a strong activating group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. This effect increases the electron density of the ring, making it more nucleophilic. wikipedia.org This donation is most effective at the ortho and para positions, making the alkoxy group a strong ortho-, para-director. unizin.org
The Nitrile Group (-CN): This group is part of the ether substituent (-OCH2CN). While the oxygen atom dominates the directing effect, the nitrile group is strongly electron-withdrawing and would deactivate the ring if directly attached. Its presence on the ether side chain will have a minor deactivating inductive effect.
The dominant directing influence is the strongly activating alkoxy group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the ether linkage. The available positions are C2, C4, and C6.
Position 2 (ortho): Sterically hindered by the adjacent -CH2CN group.
Position 4 (para): Electronically activated and sterically accessible.
Position 6 (ortho): Electronically activated and sterically accessible.
The aminomethyl group is at the C3 position. It directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). This aligns with the directing effect of the alkoxy group. Therefore, substitution is strongly favored at the C4 and C6 positions. A mixture of products would be expected, with the C4 and C6 substituted isomers being the major products.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Relation to -OR | Relation to -CH2NH2 | Electronic Effect | Steric Hindrance | Predicted Outcome |
| C2 | ortho | ortho | Activated | High | Minor product |
| C4 | para | ortho | Activated | Low | Major product |
| C5 | meta | meta | Deactivated | Moderate | Not favored |
| C6 | ortho | para | Activated | Low | Major product |
Design and Synthesis of Structural Analogues and Chemically Modified Derivatives for Research
Systematic Variation of the Phenoxy Substituent Patterns
The electronic and steric properties of the central phenoxy ring can be systematically modulated by introducing various substituents. The goal of this approach is to probe the binding pocket of a biological target for additional favorable or unfavorable interactions. researchgate.net The synthesis of such analogues typically begins with substituted 3-aminophenols or 3-nitrophenols, which are then elaborated to the final products.
Research findings indicate that the nature and position of substituents on a phenyl ring are critical determinants of biological activity. researchgate.netresearchgate.net For instance, introducing electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) at positions 2-, 4-, 5-, and 6- of the phenoxy ring can significantly alter the molecule's electronic distribution and lipophilicity. Halogen-containing phenoxy derivatives, in particular, have been shown to enhance the biological activities of certain classes of compounds. nih.gov The synthesis of these derivatives often involves the reaction of a suitably substituted phenol (B47542) with chloroacetonitrile (B46850) in the presence of a base, followed by modification or introduction of the aminomethyl group. nih.gov A quantitative structure-activity relationship (QSAR) analysis of such a series could reveal that optimal activities are associated with specific substituents, such as halogens or alkyl groups at particular positions. researchgate.net
Table 1: Examples of Systematic Variations of the Phenoxy Ring
| Position of Substitution | Example Substituent (R) | Rationale for Modification |
|---|---|---|
| 4-position (para to -OCH₂CN) | -Cl, -F | Probes tolerance for electron-withdrawing groups and potential halogen bonding. |
| 4-position (para to -OCH₂CN) | -CH₃, -OCH₃ | Investigates effect of electron-donating groups and steric bulk. |
| 5-position (meta to -OCH₂CN) | -CF₃ | Introduces a strong electron-withdrawing group to alter ring pKa. |
| 2-position (ortho to -OCH₂CN) | -CH₃ | Explores steric hindrance near the ether linkage. |
Modifications of the Aminomethyl Side Chain Length and Branching
The aminomethyl side chain provides a basic nitrogen center, which is often crucial for forming salt bridges or hydrogen bonds with biological targets. Altering its length (homologation) or introducing branching can modify its basicity (pKa), conformational flexibility, and steric profile.
Chain Length Modification: The aminomethyl group (-CH₂NH₂) can be extended to an aminoethyl (-CH₂CH₂NH₂) or aminopropyl (-CH₂CH₂CH₂NH₂) chain. This is typically achieved synthetically by starting with the corresponding 3-(2-aminoethyl)phenol or by multi-step synthesis involving cyanation, reduction, and subsequent elaboration. Increasing the chain length provides greater conformational freedom, allowing the terminal amino group to access different regions of a binding site.
Branching: Introducing alkyl substituents on the methylene (B1212753) carbon of the aminomethyl group (e.g., -CH(CH₃)NH₂) creates a chiral center and introduces steric bulk. This modification can lead to stereospecific interactions with a target and can protect the amine from metabolic degradation.
These modifications are fundamental in SAR studies to determine the optimal distance and orientation of the basic amine relative to the phenoxyacetonitrile (B46853) core. drugdesign.org
Table 2: Modifications of the Aminomethyl Side Chain
| Modification Type | Example Structure | Potential Impact |
|---|---|---|
| Homologation | 2-[3-(2-Aminoethyl)phenoxy]acetonitrile | Increased flexibility; altered distance of the amino group from the aromatic ring. |
| Branching | 2-[3-(1-Aminoethyl)phenoxy]acetonitrile | Introduction of a chiral center; increased steric hindrance; potential for stereoselective interactions. |
Diversification of the Nitrile Terminal Group and its Bioisosteric Replacements
The nitrile group is a versatile pharmacophore; it is small, polar, and can act as a hydrogen bond acceptor. nih.gov Its strong electron-withdrawing nature also influences the properties of the rest of the molecule. nih.gov However, in drug design, it is often beneficial to replace a functional group with a bioisostere—a different group that retains similar biological activity while potentially improving physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.com
The nitrile group can be replaced by a variety of other functionalities. Common bioisosteric replacements aim to mimic its size, electronics, and hydrogen bonding capacity. For example:
Carboxylic Acid Bioisosteres: Tetrazoles and acylsulfonamides are frequently used as bioisosteres of carboxylic acids, and by extension, can be considered for nitriles (which can be hydrolyzed to carboxylic acids). A 1,2,4-oxadiazole (B8745197) or a thiazole (B1198619) ring can also mimic some of the electronic and hydrogen-bonding features.
Hydrogen-Bonding Mimics: The nitrile can function as a surrogate for hydroxyl or carboxyl groups by accepting hydrogen bonds. nih.gov Small heterocyclic rings like oxazoles or isoxazoles can serve a similar purpose.
Halogen Bioisosteres: The nitrile group can mimic the polarization and size of certain halogens, such as bromine or iodine, allowing it to fit into pockets that accommodate these atoms. nih.gov
The synthesis of these derivatives would involve replacing chloroacetonitrile in the initial synthetic steps with an appropriately functionalized reagent (e.g., 2-chloro-N-(1H-tetrazol-5-yl)acetamide) or by chemical transformation of the nitrile group in the final compound.
Table 3: Potential Bioisosteric Replacements for the Nitrile Group
| Bioisostere | Rationale |
|---|---|
| 1H-Tetrazole | Mimics the acidity and steric profile of a carboxylic acid; acts as a strong H-bond acceptor/donor. |
| Carboxamide (-CONH₂) | Acts as an H-bond donor and acceptor; less acidic than a tetrazole. |
| 1,2,4-Oxadiazole | A neutral, heterocyclic mimic that can participate in dipole interactions and H-bonding. |
| Methyl-ester (-COOCH₃) | Replaces the linear nitrile with a group capable of accepting hydrogen bonds. |
Scaffold Hopping Strategies Incorporating the Aminomethylphenoxy Motif
Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govbhsai.org This approach involves replacing the central core of the molecule—in this case, the phenyl ring—with a different ring system, while preserving the spatial orientation of the key functional groups (the aminomethyl and O-acetonitrile side chains). niper.gov.in
For 2-[3-(aminomethyl)phenoxy]acetonitrile, the phenoxy core could be replaced with various isosteric heteroaromatic systems. The goal is to discover new chemotypes with improved properties, such as metabolic stability, solubility, or patentability. niper.gov.in For example, replacing the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom, which can alter the compound's polarity, solubility, and potential for hydrogen bonding. Other heterocycles like pyrimidine (B1678525), thiophene, or furan (B31954) could also be explored. This strategy has been successfully employed to convert known active compounds into new analogues with retained or improved activity. nih.gov
Table 4: Hypothetical Scaffolds Derived from Scaffold Hopping
| Original Scaffold | Hopped Scaffold Example | Rationale |
|---|---|---|
| Phenyl | Pyridinyl | Introduces a basic nitrogen atom, potentially improving solubility and allowing for new interactions. |
| Phenyl | Thienyl | Replaces a benzene (B151609) ring with a bioisosteric five-membered heterocycle, altering electronic properties. |
| Phenyl | Pyrimidinyl | Introduces two nitrogen atoms, significantly changing the core's electronic character and H-bonding potential. |
Combinatorial Synthesis Approaches for Derivative Libraries
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry approaches can be employed to generate large, diverse libraries of related compounds. These methods allow for the rapid synthesis of thousands of molecules by systematically combining a smaller set of chemical building blocks.
A potential solid-phase combinatorial synthesis could be designed as follows:
Resin Attachment: A protected 3-hydroxybenzonitrile or a related starting material is attached to a solid support (resin).
Diversification Point 1 (Phenoxy Ring): If starting with a building block that can be coupled to various phenols, this step would involve reacting the resin-bound intermediate with a library of substituted phenols.
Diversification Point 2 (Amine): The nitrile or a precursor on the resin-bound scaffold is converted to the aminomethyl group. This amine can then be further derivatized by reacting it with a library of aldehydes (via reductive amination), carboxylic acids (to form amides), or sulfonyl chlorides (to form sulfonamides).
Cleavage: The final compounds are cleaved from the solid support, purified, and collected in a library format (e.g., a 96-well plate) for high-throughput screening.
This approach allows for the systematic and parallel exploration of variations in all three key regions of the molecule: the phenoxy ring, the aminomethyl side chain, and the terminal functional group, accelerating the discovery of lead compounds.
Investigation of Biological Interactions of 2 3 Aminomethyl Phenoxy Acetonitrile Derivatives in Preclinical Research Contexts
Exploration of Derivatives in Molecular Target Identification and Validation Studies
No specific studies detailing the use of 2-[3-(Aminomethyl)phenoxy]acetonitrile derivatives in molecular target identification and validation have been found. Consequently, there is no data available from enzyme or receptor binding assays that would elucidate the specific molecular targets of any putative derivatives. Research on other phenoxy-containing compounds has demonstrated engagement with a variety of biological targets, including kinases and G-protein coupled receptors, but these findings cannot be extrapolated to derivatives of the compound without specific experimental evidence.
In Vitro Biological Activity Profiling of Analogues
A comprehensive search did not yield any publications presenting in vitro biological activity profiles for analogues of this compound. As such, there are no available data from enzymatic assays or cell-based screens that would provide insights into the mechanisms of action or potential therapeutic applications of such compounds.
Structure-Activity Relationship (SAR) Analyses in Medicinal Chemistry Research
Due to the lack of synthesized and tested derivatives of this compound, no structure-activity relationship (SAR) analyses have been published.
Correlating Structural Features with Mechanistic Readouts and Biological Effects
Without a series of analogues and corresponding biological data, it is not possible to correlate specific structural features of this compound derivatives with mechanistic readouts or biological effects.
Rational Design Principles for Modulating Specific Biological Functions
The absence of known biological targets and SAR data precludes the formulation of rational design principles for modulating specific biological functions of this compound derivatives.
Preclinical In Vivo Studies of Advanced Lead Compounds
Consistent with the lack of in vitro and SAR data, there are no published preclinical in vivo studies on advanced lead compounds derived from this compound that focus on mechanistic aspects.
Computational Chemistry and Cheminformatics for Compound Analysis and Design
Molecular Modeling and Docking Simulations for Hypothetical Biomolecular Interactions
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. neovarsity.orgnih.gov For 2-[3-(Aminomethyl)phenoxy]acetonitrile, these methods can generate hypotheses about its potential biological targets and mechanism of action.
A docking simulation would involve preparing the 3D structure of the compound and placing it computationally into the binding site of a selected protein. The simulation then samples numerous possible conformations and orientations of the ligand, scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. nih.gov
The key functional groups of this compound would likely play distinct roles in these interactions:
Aminomethyl Group: The primary amine is basic and would likely be protonated at physiological pH. This positive charge makes it a strong candidate for forming hydrogen bonds or salt bridges with acidic amino acid residues like aspartate or glutamate.
Phenoxy Ether: The ether oxygen can act as a hydrogen bond acceptor. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov
Acetonitrile (B52724) Group: The nitrogen atom of the nitrile is a weak hydrogen bond acceptor. nih.gov The entire group possesses a significant dipole moment, which can contribute to electrostatic interactions within a binding pocket. nih.gov
Table 1: Hypothetical Biomolecular Interactions for this compound
| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) |
| Aminomethyl (-CH₂NH₂) | Hydrogen Bond Donor / Salt Bridge | Aspartate (ASP), Glutamate (GLU) |
| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine (PHE), Tyrosine (TYR) |
| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Serine (SER), Threonine (THR) |
| Nitrile Nitrogen (C≡N) | Hydrogen Bond Acceptor / Dipole-Dipole | Asparagine (ASN), Glutamine (GLN) |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical methods, such as Density Functional Theory (DFT), provide profound insights into a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. researchgate.netnih.gov Applying these calculations to this compound would allow for the prediction of several key molecular properties.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, negative potential (electron-rich regions) would be expected around the nitrile nitrogen and ether oxygen, making them sites for electrophilic attack. The area around the aminomethyl group's hydrogen atoms (when protonated) would show a positive potential, indicating a site for nucleophilic interaction.
Reactivity of the Nitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. nih.gov Quantum chemical calculations can be used to assess its electrophilicity and potential to react with biological nucleophiles, such as the thiol group of a cysteine residue in a protein's active site. researchgate.net This could suggest a potential for covalent bond formation, a mechanism utilized by some targeted inhibitors.
Table 2: Illustrative Quantum Chemical Properties (Hypothetical Values)
| Property | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |
| Dipole Moment | 3.5 Debye | Significant molecular polarity |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com While no QSAR studies specifically on this compound derivatives are available, a hypothetical study can be outlined.
The process would involve:
Designing a Library: Synthesizing or virtually creating a series of derivatives of the parent compound. Modifications could include adding various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) to the phenyl ring or altering the length of the acetonitrile chain.
Calculating Descriptors: For each derivative, a wide range of molecular descriptors would be calculated. These can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates a subset of these descriptors with experimentally measured biological activity (e.g., IC₅₀ values). researchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). nih.govmdpi.com
A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds. mdpi.com
Table 3: Hypothetical Data for a QSAR Study of Derivatives
| Compound Derivative | LogP (Hydrophobicity) | Polar Surface Area (Ų) | Dipole Moment (Debye) | Biological Activity (pIC₅₀) |
| Parent Compound | 1.5 | 59.1 | 3.5 | 6.2 |
| 4-Chloro Derivative | 2.2 | 59.1 | 3.9 | 6.8 |
| 4-Methyl Derivative | 2.0 | 59.1 | 3.4 | 6.5 |
| 2-Fluoro Derivative | 1.6 | 59.1 | 4.1 | 6.4 |
Conformational Analysis and Prediction of Preferred Conformations
Molecules with rotatable single bonds, like this compound, are flexible and can exist in multiple spatial arrangements called conformations. nih.gov Conformational analysis aims to identify the most stable, low-energy conformations, as the molecule's bioactive conformation must fit within the geometric constraints of a target's binding site. researchgate.net
For this compound, the key rotatable bonds are between the phenyl ring and the ether oxygen, the ether oxygen and the acetonitrile methylene (B1212753) group, and the phenyl ring and the aminomethyl group. Computational methods can perform a systematic scan of the potential energy surface by rotating these bonds and calculating the energy of each resulting conformer. This allows for the identification of local and global energy minima. Studies on similar phenoxyacetic acid derivatives show that the side-chain conformation can vary significantly, often adopting either synclinal or antiperiplanar arrangements. researchgate.net Understanding these preferences is vital for drug design. nih.gov
Table 4: Hypothetical Low-Energy Conformers and Key Dihedral Angles
| Conformer ID | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Min) | 178° (anti) | 85° (gauche) | 0.00 |
| 2 | 175° (anti) | -88° (gauche) | 0.15 |
| 3 | 70° (gauche) | 180° (anti) | 1.20 |
In Silico Tools for Synthetic Accessibility and Route Planning
In modern drug discovery, it is crucial to consider not only the potential activity of a designed molecule but also its synthetic feasibility. nih.gov Cheminformatics offers powerful tools for this purpose. soci.org
Synthetic Accessibility (SA) Scores: Several algorithms can calculate an SA score for a given molecule. nih.gov These scores are typically based on molecular complexity, the presence of non-standard ring systems or stereocenters, and a comparison of molecular fragments to a database of known, easily accessible starting materials. A lower score generally indicates that the molecule is easier to synthesize. nih.gov Tools like SAscore or the Synthetic Complexity (SCScore) can rapidly evaluate large virtual libraries, filtering out molecules that would be prohibitively difficult or expensive to produce. nih.gov
Computer-Aided Synthesis Planning (CASP): More advanced in silico tools perform automated retrosynthetic analysis. nih.gov Given the structure of this compound, these AI-driven platforms can search vast reaction databases to propose one or more step-by-step synthetic pathways, starting from commercially available building blocks. chemcopilot.com These tools can revolutionize organic synthesis by suggesting novel and efficient routes that might not be immediately obvious to a human chemist. chemcopilot.comresearchgate.net
Table 5: Illustrative Synthetic Accessibility Scores
| Tool / Score | Description | Hypothetical Score for Compound | Interpretation |
| SAscore | Scale of 1 (easy) to 10 (hard), based on fragment contributions and complexity. nih.gov | 2.8 | Readily synthesizable |
| SCScore | Neural network-based score from 1 (easy) to 5 (hard). nih.gov | 2.1 | Moderate complexity |
| RAscore | Predicts success in a retrosynthesis search (0 to 1). nih.gov | 0.85 | High probability of finding a synthetic route |
Advanced Analytical Method Development for Research Studies
Development of Robust Analytical Protocols for Purity and Identity Confirmation in Research Batches
The confirmation of both the identity and purity of newly synthesized batches of 2-[3-(Aminomethyl)phenoxy]acetonitrile is the cornerstone of reliable research. A multi-pronged analytical approach is typically employed, leveraging the strengths of various spectroscopic and chromatographic techniques.
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the aminomethyl group, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the protons of the primary amine. The splitting patterns and chemical shifts provide critical information about the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the nitrile carbon, providing definitive evidence of the compound's carbon skeleton.
Mass Spectrometry (MS) provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For this compound (molecular formula C₉H₁₀N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 163.0866 Da. uni.lu
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of research batches. A reversed-phase HPLC method is typically developed.
A suitable starting point for method development would involve a C18 stationary phase with a gradient elution mobile phase, such as a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer). nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the compound absorbs significantly, for instance, 270 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 8.1: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Stability Studies Under Research-Relevant Storage and Reaction Conditions
Understanding the intrinsic stability of this compound is crucial for defining appropriate storage conditions and anticipating potential degradation in various experimental setups. This is often assessed through forced degradation studies, where the compound is exposed to stress conditions more severe than those it would typically encounter. nih.gov These studies help to identify potential degradation pathways and validate the stability-indicating nature of the analytical methods. pharmtech.com
The compound would be subjected to hydrolysis (acidic and basic), oxidation, thermal stress, and photolysis, as recommended by ICH guidelines. nih.gov The extent of degradation is monitored by the developed HPLC method. A desirable outcome is a degradation of 5-20% of the active pharmaceutical ingredient (API). mdpi.com
Table 8.2: Representative Data from a Forced Degradation Study
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 12.5 | Hydrolysis of nitrile to carboxylic acid |
| 0.1 M NaOH | 8 hours | 60 °C | 18.2 | Hydrolysis of nitrile to amide/acid |
| 3% H₂O₂ | 24 hours | Room Temp | 8.9 | N-oxide formation |
| Heat (Solid State) | 48 hours | 80 °C | 2.1 | Minimal degradation |
| Photostability | 1.2 million lux hours | Room Temp | 4.5 | Minor unidentified photoproducts |
These studies indicate that the nitrile and aminomethyl functional groups are the most likely sites of degradation under hydrolytic and oxidative stress, respectively.
Impurity Profiling and Process-Related Impurity Identification in Synthetic Development
During the synthesis of this compound, various impurities can be introduced from starting materials, reagents, or formed as by-products. mdpi.com Identifying and controlling these impurities is critical for ensuring the quality and consistency of the research material.
A plausible synthetic route might involve the reaction of 3-hydroxybenzonitrile with a protected aminomethyl halide, followed by deprotection. Potential process-related impurities could include:
Unreacted starting materials (e.g., 3-hydroxybenzonitrile).
Isomeric by-products (e.g., substitution at other positions on the aromatic ring).
Over-alkylation products.
Impurities arising from the degradation of reagents or intermediates.
The developed HPLC method for purity is used for impurity profiling. When unknown peaks are detected, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for identification. By comparing the retention times and mass spectra of the unknown peaks with those of synthesized reference standards, the identity of the impurities can be confirmed.
Table 8.3: Potential Process-Related Impurities and Their Identification
| Impurity Name | Potential Source | Identification Method |
| 3-Hydroxybenzonitrile | Unreacted starting material | HPLC-UV, LC-MS |
| 2-[2-(Aminomethyl)phenoxy]acetonitrile | Isomeric starting material | HPLC-UV, LC-MS |
| 2-[4-(Aminomethyl)phenoxy]acetonitrile | Isomeric starting material | HPLC-UV, LC-MS |
| N,N-bis(3-(cyanomethoxy)benzyl)methanamine | Over-alkylation by-product | LC-MS |
Bioanalytical Methodologies for In Vitro and Preclinical Sample Analysis
To support in vitro ADME (absorption, distribution, metabolism, and excretion) studies and preclinical pharmacokinetic evaluations, a sensitive and selective method for quantifying this compound in biological matrices like plasma is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. longdom.org
The method development process involves several key steps:
Sample Preparation: To remove proteins and other interfering substances from the plasma sample, a protein precipitation step is commonly used, often with a solvent like acetonitrile. analchemres.org The supernatant is then typically evaporated and reconstituted in a solvent compatible with the mobile phase.
LC Separation: A rapid chromatographic separation is developed, usually on a C18 column, to separate the analyte from matrix components.
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the [M+H]⁺ ion at m/z 163.1) is selected and fragmented, and a specific product ion is monitored for quantification, providing high selectivity. An internal standard, a structurally similar molecule, is used to ensure accuracy and precision.
Table 8.4: Illustrative LC-MS/MS Method Parameters for Plasma Analysis
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile (3:1 ratio) |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | 163.1 → [Product Ion] (e.g., 146.1) |
| Internal Standard | Structurally similar analog |
| Calibration Range | 0.5 - 500 ng/mL |
This validated bioanalytical method would then be used to generate critical data on the pharmacokinetic profile of this compound in preclinical research.
Future Directions and Emerging Research Avenues for 2 3 Aminomethyl Phenoxy Acetonitrile
Integration with Automated Synthesis and High-Throughput Experimentation
The progression of chemical synthesis is increasingly reliant on automation and high-throughput experimentation (HTE) to accelerate the discovery of new molecules with desired properties. The structure of 2-[3-(Aminomethyl)phenoxy]acetonitrile is exceptionally well-suited for these platforms. Future efforts will likely focus on utilizing this compound as a core scaffold for the rapid generation of extensive chemical libraries.
Automated synthesis platforms can be programmed to perform sequential reactions on the milligram scale in 96- or 384-well plates. For this compound, this would involve derivatizing its key functional groups. The primary amine is a prime target for reactions such as amidation, sulfonylation, and reductive amination, allowing for the introduction of a vast array of substituents from commercially available carboxylic acids, sulfonyl chlorides, and aldehydes/ketones. Similarly, the nitrile group can be a handle for transformations into amines, amides, or tetrazoles, further expanding the chemical diversity of the resulting library.
Once synthesized, these libraries of novel compounds can be subjected to HTE screening to identify hits for various applications, from biological activity to material properties. This integration of automated synthesis and HTE represents a paradigm shift from traditional, one-at-a-time synthesis to a more efficient, data-driven discovery process, with this compound serving as an ideal starting point for creating molecular diversity.
| Functional Group | Automated Reaction Type | Reagent Class Example | Resulting Moiety |
| Primary Amine (-CH₂NH₂) | Acylation / Amidation | Carboxylic Acids / Acid Chlorides | Amide |
| Primary Amine (-CH₂NH₂) | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Primary Amine (-CH₂NH₂) | Reductive Amination | Aldehydes / Ketones | Secondary / Tertiary Amine |
| Nitrile (-CN) | Hydrolysis | Acid / Base | Carboxylic Acid / Amide |
| Nitrile (-CN) | Reduction | Reducing Agents (e.g., H₂/cat.) | Primary Amine |
| Nitrile (-CN) | Cycloaddition | Azides (e.g., Sodium Azide) | Tetrazole |
Exploration of Novel Catalytic Transformations for Functionalization
Modern catalysis offers powerful tools for molecule construction that are more efficient and selective than classical methods. Future research on this compound will undoubtedly explore novel catalytic transformations to functionalize its core structure in previously inaccessible ways.
A significant area of opportunity lies in the transition-metal-catalyzed C–H activation of the aromatic ring. scispace.com This technology allows for the direct installation of functional groups onto the benzene (B151609) ring without the need for pre-existing activating groups, reducing step counts and improving atom economy. scispace.com Catalytic systems based on palladium, rhodium, or iridium could be employed to achieve regioselective arylation, alkylation, or halogenation at the positions ortho to the phenoxy group.
Furthermore, copper-catalyzed reactions are emerging as sustainable and efficient methods for forming C-C and C-N bonds. acs.org For instance, the methylene (B1212753) group adjacent to the nitrile is activated and could be a substrate for α-alkylation reactions using alcohols as alkylating agents, driven by copper catalysis. acs.org This would enable the synthesis of more complex substituted acetonitrile (B52724) derivatives. The development of such catalytic strategies will be crucial for unlocking the full synthetic potential of the this compound scaffold.
| Target Site | Catalytic Strategy | Potential Catalyst | Potential Outcome |
| Aromatic Ring C-H | Direct Arylation | Palladium (Pd) | Introduction of a new aryl group |
| Aromatic Ring C-H | Direct Alkylation | Rhodium (Rh) / Ruthenium (Ru) | Introduction of an alkyl chain |
| Methylene C-H (α-to-CN) | α-Alkylation | Copper (Cu) / Iridium (Ir) | Addition of an alkyl group to the acetonitrile backbone |
| Nitrile Group (-CN) | Catalytic Hydration | Ruthenium (Ru) / Platinum (Pt) | Selective conversion to primary amide |
Application in Probe Development for Chemical Biology Research
Chemical probes are essential tools for dissecting complex biological processes within the native cellular environment. mskcc.org The this compound structure contains the necessary components to serve as a foundational element in the design of sophisticated chemical probes. mskcc.orgnih.gov
The primary amine provides a convenient attachment point for various functional moieties. ucsd.edu For example, coupling the amine with a fluorophore (such as a coumarin, rhodamine, or BODIPY dye) would generate a fluorescent probe. ucsd.edumdpi.com The phenoxyacetonitrile (B46853) portion could be designed to act as a recognition element that binds to a specific protein or enzyme. Upon binding, a change in the local environment could trigger a change in fluorescence, allowing for visualization and quantification of the target. nih.gov
Alternatively, the amine can be linked to a biotin (B1667282) molecule for use in activity-based protein profiling (ABPP) or to identify binding partners via mass spectrometry. nih.gov The nitrile group, while often considered stable, can also be incorporated into the probe's design as a recognition element or a group that can be metabolically altered by specific enzymes. The future in this area involves the rational design of derivatives that can selectively report on the activity of specific enzymes or the presence of key biomarkers, such as reactive oxygen species, in living systems. thno.orgresearchgate.netresearchgate.net
| Probe Type | Modification Strategy | Functional Moiety Attached | Potential Biological Application |
| Fluorescent Probe | Amine acylation | Fluorophore (e.g., Dansyl chloride) | Imaging localization of a target protein |
| Affinity-Based Probe | Amine acylation | Biotin | Identifying protein binding partners (pulldown assays) |
| Covalent Probe | Amine functionalization | Electrophilic "warhead" | Activity-based proteomic profiling of enzymes |
| Ion Sensor | Elaboration of the scaffold | Ion-chelating moiety (e.g., BAPTA-like) | Measuring intracellular ion concentrations |
Advanced Materials Science Applications of Related Phenoxyacetonitrile Architectures
The phenoxyacetonitrile structural motif is a promising building block for the creation of advanced polymers and organic functional materials. appleacademicpress.comnih.gov The rigidity of the aromatic ring combined with the polar nitrile group can impart desirable thermal and mechanical properties to polymeric materials. sci-hub.se
One emerging direction is the synthesis of novel polyimides or polyamides. By converting the nitrile group of this compound to a carboxylic acid and protecting the amine, a novel diamine or diacid monomer could be created. Polymerization of this monomer with appropriate partners could lead to high-performance polymers with excellent thermal stability, chemical resistance, and specific dielectric properties, making them suitable for applications in electronics and aerospace. sci-hub.se
Furthermore, the electronic properties of phenoxyacetonitrile architectures make them interesting candidates for organic electronics. rsc.org The core structure can be incorporated into larger conjugated systems designed for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.netresearchgate.net The aminomethyl and nitrile groups can be used to tune the electronic energy levels (HOMO/LUMO) of the material and influence its solid-state packing, which are critical factors for device performance. rsc.org Future research will focus on designing and synthesizing novel monomers based on this scaffold to create next-generation organic materials with tailored optoelectronic properties. nih.govresearchgate.net
| Material Class | Monomer Strategy | Key Property | Potential Application |
| High-Performance Polymers | Convert to diamine or diacid monomer | Thermal Stability, Dielectric Constant | Microelectronics, Aerospace components |
| Organic Semiconductors | Incorporate into conjugated systems | Tunable Energy Levels | Organic Light-Emitting Diodes (OLEDs) |
| Functional Gels | Polymerize derivatives with cross-linkers | Stimuli-Responsiveness | Sensors, Drug Delivery Systems |
| Specialty Resins | Use as an epoxy curing agent | Adhesion, Chemical Resistance | Advanced Coatings and Adhesives |
Q & A
Q. What are the established synthetic pathways for 2-[3-(Aminomethyl)phenoxy]acetonitrile, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution between 3-(aminomethyl)phenol and chloroacetonitrile under basic conditions (e.g., potassium carbonate in dry acetonitrile). Catalysts such as phase-transfer agents may enhance reaction efficiency . Post-synthesis purification employs column chromatography or recrystallization to achieve >95% purity. Yield optimization requires strict control of temperature (60–80°C) and inert atmospheres to prevent oxidation of the aminomethyl group .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR identify the phenoxy backbone, aminomethyl group ( 3.8–4.2 ppm), and nitrile ( 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 191.1 (M+H) .
- HPLC : Reverse-phase HPLC with acetonitrile-methanol mobile phases (7:3 v/v) and UV detection at 254 nm ensures purity assessment .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water) by introducing ionic character. Stability studies in buffered solutions (pH 4–7) show no degradation over 72 hours at 25°C, but alkaline conditions (pH >9) hydrolyze the nitrile group to an amide .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to neurological targets?
Molecular docking using AutoDock Vina or Schrödinger Suite evaluates interactions with CNS targets (e.g., GABA receptors). The aminomethyl group forms hydrogen bonds with Asp120 and Arg180 residues, while the nitrile enhances hydrophobic contacts. MD simulations (100 ns) assess binding stability under physiological conditions .
Q. How can contradictory kinetic data in nitrile hydrolysis studies be resolved?
Conflicting hydrolysis rates may arise from solvent polarity or catalytic traces. Mitigation strategies:
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Large-scale reactions risk racemization at the aminomethyl center. Solutions:
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
The electron-rich phenoxy group activates the nitrile for Pd-catalyzed cyanation reactions. DFT calculations (B3LYP/6-31G*) reveal a LUMO energy of -1.8 eV, favoring nucleophilic attack at the nitrile carbon. Boronate ester derivatives (e.g., with pinacol borane) enable Suzuki-Miyaura couplings for functionalized analogs .
Q. What in vitro models validate its proposed mechanism in neurodegenerative disease research?
- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (IC ~10 μM).
- Microglial Assays : Measure inhibition of TNF-α release via NF-κB pathway modulation .
Methodological Guidelines
Q. How should researchers handle discrepancies between theoretical and experimental NMR spectra?
Q. What protocols ensure reproducibility in biological activity assays?
- Standardize cell lines (e.g., SH-SY5Y for neurotoxicity studies) and passage numbers.
- Use internal controls (e.g., cyclosporine A for apoptosis assays) and triplicate measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
